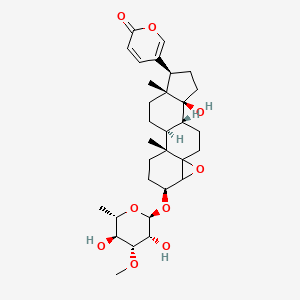
Methylepoxyproscillaridin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylepoxyproscillaridin is a semisynthetic cardiac glycoside.
Applications De Recherche Scientifique
Anticancer Properties
Methylepoxyproscillaridin has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that it may enhance the efficacy of established cancer treatments:
- Colon Cancer : A study demonstrated that proscillaridin A (closely related to this compound) sensitizes colon cancer cells to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) therapy, enhancing TRAIL-induced apoptosis in both sensitive and resistant cell lines . This suggests that this compound could be utilized as an adjunct therapy in colon cancer treatment.
- Pancreatic Cancer : Another significant study showed that proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer cells, leading to reduced tumor growth in xenograft models . The compound inhibited proliferation and migration of pancreatic cancer cells at nanomolar concentrations, indicating its potential as a targeted therapy.
Cardiovascular Applications
While primarily noted for its anticancer properties, this compound retains the traditional benefits associated with cardiac glycosides:
- Heart Failure Treatment : As a cardiac glycoside, it can be beneficial in managing heart failure by increasing cardiac output and controlling heart rate. Its dual role as both a cardiotonic and an anticancer agent presents unique therapeutic opportunities.
Data Tables
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Anticancer (Colon Cancer) | TRAIL sensitization | Enhances TRAIL-induced apoptosis |
| Anticancer (Pancreatic Cancer) | Mitochondrial damage | Induces apoptosis and autophagy |
| Cardiovascular | Na+/K+-ATPase inhibition | Increases myocardial contractility |
Case Studies
- Colon Cancer Case Study :
- Pancreatic Cancer Case Study :
Propriétés
Numéro CAS |
116387-44-1 |
|---|---|
Formule moléculaire |
C31H44O9 |
Poids moléculaire |
560.7 g/mol |
Nom IUPAC |
5-[(1S,2R,5S,11R,12S,15R,16R)-5-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12-hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-15-yl]pyran-2-one |
InChI |
InChI=1S/C31H44O9/c1-16-23(33)25(36-4)24(34)27(38-16)39-21-10-12-29(3)19-7-11-28(2)18(17-5-6-22(32)37-15-17)8-13-30(28,35)20(19)9-14-31(29)26(21)40-31/h5-6,15-16,18-21,23-27,33-35H,7-14H2,1-4H3/t16-,18+,19-,20+,21-,23-,24+,25+,26?,27-,28+,29+,30-,31?/m0/s1 |
Clé InChI |
ZXTOHKKHNURMFY-FWYUESJRSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC36C2O6)O)C7=COC(=O)C=C7)C)C)O)OC)O |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC36C2O6)O)C7=COC(=O)C=C7)C)C)O)OC)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC36C2O6)O)C7=COC(=O)C=C7)C)C)O)OC)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3'-methyl-4',5'-epoxyproscillaridin 3'-methyl-4'-5'-epoxyproscillaridin methylepoxyproscillaridin p35 (methylepoxyproscillaridin) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















